molecular formula C12H10N2O5 B5709537 N-(4-methoxyphenyl)-5-nitrofuran-2-carboxamide

N-(4-methoxyphenyl)-5-nitrofuran-2-carboxamide

Cat. No.: B5709537
M. Wt: 262.22 g/mol
InChI Key: GMDLNQKNDFFWBU-UHFFFAOYSA-N
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Description

N-(4-methoxyphenyl)-5-nitrofuran-2-carboxamide is a synthetic organic compound with the molecular formula C12H10N2O5 and a molecular weight of 262.22 g/mol . Its structure consists of a 5-nitrofuran ring, a carboxamide linker, and a 4-methoxyphenyl group, making it a derivative of the nitrofuran chemical class. Researchers can identify the compound by its SMILES notation, COC1=CC=C(C=C1)NC(=O)C2=CC=C(O2) N+ [O-], and its InChIKey, GMDLNQKNDFFWBU-UHFFFAOYSA-N . This compound is offered as a dry powder for research purposes only. It is strictly for use in laboratory research and is not intended for diagnostic, therapeutic, or any human or veterinary use. Handling should be performed by trained professionals in a controlled laboratory setting. For comprehensive product details and sourcing information, please contact our sales team.

Properties

IUPAC Name

N-(4-methoxyphenyl)-5-nitrofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O5/c1-18-9-4-2-8(3-5-9)13-12(15)10-6-7-11(19-10)14(16)17/h2-7H,1H3,(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMDLNQKNDFFWBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)C2=CC=C(O2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001329910
Record name N-(4-methoxyphenyl)-5-nitrofuran-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001329910
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

23.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47203675
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

14170-83-3
Record name N-(4-methoxyphenyl)-5-nitrofuran-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001329910
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Starting Materials: The synthesis of N-(4-methoxyphenyl)-5-nitrofuran-2-carboxamide typically begins with 4-methoxyaniline and 5-nitrofuran-2-carboxylic acid.

    Reaction Steps:

    Reaction Conditions: The reactions are typically carried out in an organic solvent such as dichloromethane or dimethylformamide at room temperature or slightly elevated temperatures.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques like crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The nitro group in N-(4-methoxyphenyl)-5-nitrofuran-2-carboxamide can undergo reduction to form the corresponding amine derivative.

    Reduction: The compound can be reduced using reducing agents like tin(II) chloride or hydrogenation catalysts to convert the nitro group to an amino group.

    Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or potassium permanganate under acidic conditions.

    Reduction: Tin(II) chloride in hydrochloric acid or catalytic hydrogenation using palladium on carbon.

    Substitution: Sodium hydride or potassium tert-butoxide in dimethyl sulfoxide.

Major Products:

    Reduction: Formation of N-(4-aminophenyl)-5-nitrofuran-2-carboxamide.

    Substitution: Formation of derivatives with various substituents on the phenyl ring.

Scientific Research Applications

Chemical Properties and Structure

Chemical Formula : C12_{12}H12_{12}N4_{4}O4_{4}
Molecular Weight : 264.24 g/mol
Structural Features : The compound features a nitrofuran moiety, which is known for its reactivity and biological activity, combined with a methoxy-substituted phenyl group.

Medicinal Chemistry

N-(4-methoxyphenyl)-5-nitrofuran-2-carboxamide has been explored for its potential therapeutic applications:

  • Antimicrobial Activity : Studies have demonstrated that this compound exhibits significant antimicrobial properties against various bacterial strains. Its mechanism involves disrupting bacterial cell wall synthesis and interfering with metabolic pathways, leading to cell death .
  • Anticancer Properties : The compound has shown promise in inducing apoptosis in cancer cell lines by activating caspase pathways and inhibiting key signaling pathways essential for cell proliferation .
  • Anti-inflammatory Effects : Research indicates that it may modulate inflammatory responses, making it a candidate for treating inflammatory diseases .

Agrochemical Development

The compound is being investigated for its role in developing agrochemicals due to its biological activity against plant pathogens. Its ability to inhibit microbial growth can be leveraged in agricultural settings to protect crops from diseases .

Materials Science

This compound serves as a building block for synthesizing new materials with specific electronic or optical properties. Its unique structural features allow for the development of innovative materials used in various applications, including sensors and electronic devices .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of this compound against Escherichia coli and Staphylococcus aureus. The compound demonstrated significant bactericidal activity, with minimal inhibitory concentrations (MICs) significantly lower than those of traditional antibiotics .

Case Study 2: Anticancer Activity

In vitro studies using A549 lung cancer cells showed that this compound induced apoptosis through caspase activation. The compound was found to inhibit cell proliferation effectively, suggesting its potential as a chemotherapeutic agent .

Table 2: Comparison with Related Compounds

CompoundBiological ActivityUnique Features
This compoundAntimicrobial, AnticancerFuran ring enhances reactivity
N-(4-hydroxybenzyl)-5-nitrofuran-2-carboxamideAntimicrobialHydroxy group increases solubility
N-(4-methoxyphenyl)-5-nitrobenzene-2-carboxamideLimited biological activityBenzene ring reduces reactivity

Insights from Comparisons

The presence of the furan ring in this compound enhances its reactivity compared to similar compounds, making it more effective in biological applications.

Mechanism of Action

The mechanism of action of N-(4-methoxyphenyl)-5-nitrofuran-2-carboxamide involves its interaction with cellular components. The nitro group can undergo bioreduction to form reactive intermediates that can damage bacterial DNA, proteins, and cell membranes, leading to cell death. In cancer cells, the compound may inhibit specific enzymes or signaling pathways essential for cell proliferation and survival.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Key Differences

The following table summarizes structural analogs and their distinguishing features:

Compound Name Substituent on Furan Phenyl Ring Substituent Additional Groups Molecular Formula Molecular Weight Key Properties/Activities References
N-(4-Methoxyphenyl)-5-nitrofuran-2-carboxamide Nitro (NO₂) 4-Methoxy (OCH₃) None C₁₂H₁₀N₂O₅ 274.22* Not explicitly reported (inferred)
N-(4-Chlorophenyl)-5-nitrofuran-2-carboxamide Nitro (NO₂) 4-Chloro (Cl) None C₁₁H₇ClN₂O₄ 278.64 Potential antibacterial activity
N-(4-Methoxyphenyl)-5-methylfuran-2-carboxamide Methyl (CH₃) 4-Methoxy (OCH₃) None C₁₃H₁₃NO₃ 231.25 Melting point: 178°C; Density: 1.208 g/cm³
N-Ethyl-N-(2-methylphenyl)-5-nitrofuran-2-carboxamide Nitro (NO₂) 2-Methyl (CH₃), Ethyl (C₂H₅) N-Ethyl C₁₄H₁₄N₂O₄ 274.27 Not explicitly reported
N-((3-((4-Methoxyphenoxy)methyl)-1,2,4-oxadiazol-5-yl)methyl)-5-nitrofuran-2-carboxamide Nitro (NO₂) 4-Methoxy (OCH₃) Oxadiazole ring C₁₆H₁₄N₄O₇ 374.30 Complex heterocyclic structure

*Calculated based on molecular formula.

Key Observations:
  • Electron-withdrawing vs. In contrast, the methyl group in N-(4-methoxyphenyl)-5-methylfuran-2-carboxamide reduces polarity, as evidenced by its lower molecular weight and higher melting point (178°C) compared to nitro analogs .
  • Phenyl Ring Substituents : The 4-methoxy group (OCH₃) may enhance solubility via hydrogen bonding, while chloro (Cl) or methyl (CH₃) substituents alter lipophilicity and steric effects .

Physical and Chemical Properties

  • Melting Points : N-(4-Methoxyphenyl)-5-methylfuran-2-carboxamide has a melting point of 178°C , likely higher than nitro analogs due to reduced molecular symmetry and intermolecular interactions.
  • Solubility : The methoxy group may improve aqueous solubility compared to chloro or methyl substituents, though nitro groups could counteract this by increasing hydrophobicity .
  • Stability : Nitro groups may confer photolytic or thermal instability, necessitating careful storage conditions .

Biological Activity

N-(4-methoxyphenyl)-5-nitrofuran-2-carboxamide is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This compound features a nitrofuran moiety, which is known for its diverse pharmacological properties, including antimicrobial and anticancer activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure and Properties

The compound's structure can be represented as follows:

  • Chemical Formula : C13_{13}H12_{12}N2_2O5_5
  • Molecular Weight : 264.24 g/mol

This structure includes a methoxy group and a nitro group, contributing to its reactivity and biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The nitro group can undergo reduction to form reactive intermediates that can damage cellular components, leading to apoptosis in cancer cells or inhibition of microbial growth.

  • Antimicrobial Activity : The compound exhibits potent antimicrobial properties against various bacterial strains. Its mechanism involves the disruption of bacterial cell wall synthesis and interference with metabolic pathways.
  • Anticancer Activity : Research indicates that this compound can induce apoptosis in cancer cell lines by activating caspase pathways and inhibiting key signaling pathways involved in cell proliferation.

Antimicrobial Efficacy

Recent studies have demonstrated the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined through standard broth microdilution methods.

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus1.95
Escherichia coli3.91
Bacillus subtilis0.98
Klebsiella pneumoniae7.81

These results indicate that the compound is particularly effective against Staphylococcus aureus, a significant pathogen in clinical settings.

Anticancer Activity

In vitro studies using human cancer cell lines such as U-87 (glioblastoma) and MDA-MB-231 (triple-negative breast cancer) have shown that this compound exhibits cytotoxic effects.

Cell LineIC50_{50} (µM)
U-8710
MDA-MB-23115

The compound's mechanism involves the induction of oxidative stress and the activation of apoptotic pathways, leading to increased cell death in cancerous cells.

Case Studies

  • Trypanocidal Activity : A study synthesized a series of related compounds demonstrating that derivatives of nitrofuran carboxamides exhibited trypanocidal activity significantly more potent than existing treatments like nifurtimox. This suggests potential applications in treating diseases such as Chagas disease caused by Trypanosoma cruzi .
  • Cross-Resistance Studies : Investigations into cross-resistance mechanisms revealed that certain nitrofuran derivatives could bypass resistance mechanisms observed with traditional therapies, highlighting their potential as alternative treatment options .

Q & A

What are the optimal synthetic routes for N-(4-methoxyphenyl)-5-nitrofuran-2-carboxamide, and how can reaction conditions be optimized to improve yield and purity?

Answer:
The synthesis typically involves coupling 5-nitrofuran-2-carboxylic acid derivatives with 4-methoxyaniline. Key steps include:

  • Activation of the carboxylic acid : Use carbodiimides (e.g., EDC) or thionyl chloride to generate reactive intermediates like acyl chlorides.
  • Amide bond formation : React the activated intermediate with 4-methoxyaniline under inert conditions (e.g., nitrogen atmosphere) to minimize side reactions.
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) improves purity.
    Optimization strategies include:
  • Catalyst screening : Triethylamine or DMAP enhances coupling efficiency .
  • Temperature control : Maintain 0–5°C during activation to prevent decomposition.
  • Yield monitoring : Analytical techniques like HPLC or TLC track reaction progress.

How can advanced spectroscopic and crystallographic methods elucidate the structural features of this compound?

Answer:

  • Single-crystal X-ray diffraction : Resolves bond lengths, angles, and intermolecular interactions. For example, a related zinc-carboxamide complex was characterized using this method, revealing coordination geometry and hydrogen-bonding networks .
  • NMR spectroscopy : 1^1H and 13^13C NMR identify substituent effects (e.g., methoxy group deshielding aromatic protons).
  • Mass spectrometry (HRMS) : Confirms molecular weight (calc. 290.25 g/mol) and fragmentation patterns.
  • FTIR : Validates functional groups (e.g., nitro group at ~1520 cm1^{-1}, amide C=O at ~1650 cm1^{-1}).

What experimental strategies are employed to investigate the biological activity and mechanism of action of this compound in vitro?

Answer:

  • Enzyme inhibition assays : Test interactions with targets like cyclooxygenase (COX) or kinases using fluorogenic substrates or ELISA.
  • Receptor binding studies : Radiolabeled ligands (e.g., 3^3H-labeled compounds) quantify affinity for receptors in competitive assays.
  • Cellular viability assays : MTT or ATP-luminescence assays assess cytotoxicity in cancer cell lines (e.g., HeLa, MCF-7).
  • Molecular docking : Predict binding modes using software like AutoDock Vina, validated by site-directed mutagenesis .

How do structural modifications in analogs of this compound influence their pharmacological properties?

Answer:
Comparative studies focus on:

  • Nitro group position : Para vs. meta substitution alters electron-withdrawing effects and bioactivity.
  • Methoxy group replacement : Fluorine or chlorine substitution modulates lipophilicity and target selectivity.
Analog Structural Modification Observed Effect
N-(4-Fluorophenyl)-5-nitrofuran-2-carboxamideMethoxy → FluorineIncreased COX-2 selectivity
N-(3-Nitrophenyl)-5-nitrofuran-2-carboxamideNitro group at meta positionEnhanced antibacterial activity

What methodologies address data contradictions when assessing the reactivity of this compound under varying experimental conditions?

Answer:

  • Solvent polarity effects : Polar aprotic solvents (e.g., DMF) may stabilize intermediates but increase hydrolysis risk.
  • pH-dependent stability : Use buffered solutions (pH 7.4 for physiological relevance) to study degradation pathways.
  • Control experiments : Replicate reactions under inert vs. aerobic conditions to identify oxidation artifacts.
  • Statistical analysis : Multivariate regression models (e.g., ANOVA) resolve conflicting kinetic data .

Which computational modeling approaches predict the interaction of this compound with biological targets?

Answer:

  • Molecular dynamics (MD) simulations : Simulate ligand-receptor interactions over 100-ns trajectories to assess binding stability.
  • QM/MM hybrid methods : Calculate electronic properties (e.g., charge distribution) to explain nitro group reactivity.
  • Free energy perturbation (FEP) : Predict binding affinity changes due to structural modifications .
    Experimental validation via mutagenesis (e.g., alanine scanning) confirms computational predictions.

What methodologies ensure the stability of this compound during storage and experiments?

Answer:

  • Storage conditions : Store at −20°C in amber vials under argon to prevent light/oxygen degradation.
  • Degradation monitoring : Accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC analysis detect impurities.
  • Lyophilization : Improves shelf life by removing hydrolytic water .

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